Cas no 4282-78-4 (N-Propargyl Phenothiazine)

N-Propargyl Phenothiazine structure
N-Propargyl Phenothiazine structure
Nome do Produto:N-Propargyl Phenothiazine
N.o CAS:4282-78-4
MF:C15H11NS
MW:237.319542169571
CID:1064941

N-Propargyl Phenothiazine Propriedades químicas e físicas

Nomes e Identificadores

    • N-Propargyl Phenothiazine
    • 10-(2-Propyn-1-yl)-10H-phenothiazine
    • 10-PROPARGYLPHENOTHIAZINE
    • N-Propargyl Phenothi
    • 10-prop-2-ynylphenothiazine
    • Promethazine Impurity 6
    • 10-(2-Propyn-1-yl)-10H-phenothiazine (ACI)
    • 10H-Phenothiazine, 10-(2-propynyl)- (9CI)
    • Phenothiazine, 10-(2-propynyl)- (6CI, 7CI, 8CI)
    • N-Propargylphenothiazine
    • Inchi: 1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2
    • Chave InChI: HKJXSXLOBLUWBF-UHFFFAOYSA-N
    • SMILES: C#CCN1C2C(=CC=CC=2)SC2C1=CC=CC=2

Propriedades Computadas

  • Massa Exacta: 237.06100

Propriedades Experimentais

  • PSA: 28.54000
  • LogP: 3.98750

N-Propargyl Phenothiazine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
P767370-2g
N-Propargyl Phenothiazine
4282-78-4
2g
$442.00 2023-05-17
TRC
P767370-10 g
N-Propargyl Phenothiazine
4282-78-4
10g
1540.00 2021-07-19
TRC
P767370-1g
N-Propargyl Phenothiazine
4282-78-4
1g
$ 195.00 2022-06-03
TRC
P767370-1000mg
N-Propargyl Phenothiazine
4282-78-4
1g
$242.00 2023-05-17
TRC
P767370-1 g
N-Propargyl Phenothiazine
4282-78-4
1g
195.00 2021-07-19
TRC
P767370-5 g
N-Propargyl Phenothiazine
4282-78-4
5g
870.00 2021-07-19
TRC
P767370-10g
N-Propargyl Phenothiazine
4282-78-4
10g
$1877.00 2023-05-17
TRC
P767370-500mg
N-Propargyl Phenothiazine
4282-78-4
500mg
$ 135.00 2023-09-06
TRC
P767370-2 g
N-Propargyl Phenothiazine
4282-78-4
2g
360.00 2021-07-19
TRC
P767370-5g
N-Propargyl Phenothiazine
4282-78-4
5g
$1062.00 2023-05-17

N-Propargyl Phenothiazine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 8 h, rt
1.3 Reagents: Water ;  cooled
Referência
Molecular hybridization approach for phenothiazine incorporated 1,2,3-triazole hybrids as promising antimicrobial agents: Design, synthesis, molecular docking and in silico ADME studies
Reddyrajula, Rajkumar; Dalimba, Udayakumar; Madan Kumar, S., European Journal of Medicinal Chemistry, 2019, 168, 263-282

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  30 min, rt
1.2 Solvents: Toluene ;  24 h, reflux
Referência
Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide-Isocyanide Cross Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from Phenothiazine Moiety
Dey, Shreyata ; Ghosh, Prasenjit, ACS Omega, 2023, 8(12), 11039-11064

Método de produção 3

Condições de reacção
1.1 Reagents: Ammonium chloride Solvents: Glucose ,  Urea ;  rt; 75 - 90 min, 78 - 80 °C
Referência
Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines
Kumar, Koravangala S. Vinay; Swaroop, Toreshettahally R.; Ravi Singh, Krishna; Rangappa, Kanchugarakoppal S.; Sadashiva, Maralinganadoddi P., Chemical Data Collections, 2020, 29,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  4 h, rt
Referência
One-Pot Regioselective Synthesis of Some Novel Isoxazole-Phenothiazine Hybrids and Their Antibacterial Activity
Guguloth, V.; Paidakula, S.; Vadde, R., Russian Journal of General Chemistry, 2020, 90(3), 470-475

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  6 h, reflux
Referência
Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors
Fu, Dong-Jun; Li, Ping; Wu, Bo-Wen; Cui, Xin-Xin; Zhao, Cheng-Bin; et al, European Journal of Medicinal Chemistry, 2019, 165, 309-322

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  30 min, rt
1.2 24 h, rt
Referência
Development of a Focused Library of Triazole-Linked Privileged-Structure-Based Conjugates Leading to the Discovery of Novel Phenotypic Hits against Protozoan Parasitic Infections
Uliassi, Elisa ; Piazzi, Lorna; Belluti, Federica; Mazzanti, Andrea; Kaiser, Marcel; et al, ChemMedChem, 2018, 13(7), 678-683

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  rt → 110 °C; 20 h, 110 °C
Referência
Synthesis of Molecular Dyads and Triads Based Upon N-Annulated Perylene Diimide Monomers and Dimers
Cann, Jonathan R.; Cabanetos, Clement ; Welch, Gregory C., European Journal of Organic Chemistry, 2018, 2018(48), 6933-6943

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  15 h, rt
1.2 Solvents: Dimethylformamide ;  20 min, rt; 6 h, rt
Referência
Renewable SiO2 as support for NiO catalyst for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azide-alkyne cycloaddition in aqueous media
Boggala, Sasikumar; Perupogu, Vijayanand; Varimalla, Shirisha; Manda, Kalpana; Akula, Venugopal, Molecular Catalysis, 2022, 521,

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  15 min
1.2 Solvents: Dimethylformamide ;  20 min; 6 h, rt
Referência
Unravel the surface active sites on Cu/MgLaO solid base catalyst by DRIFT spectroscopy and adsorption techniques for the synthesis of triazoles by click reaction
Bilakanti, Vishali; Boosa, Venu; Gutta, Naresh ; Velisoju, Vijay Kumar ; Inkollu, Sreedhar; et al, Molecular Catalysis, 2019, 476,

N-Propargyl Phenothiazine Raw materials

N-Propargyl Phenothiazine Preparation Products

Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
上海贤鼎生物科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海贤鼎生物科技有限公司